3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

Description

IUPAC Nomenclature and Isomeric Variations

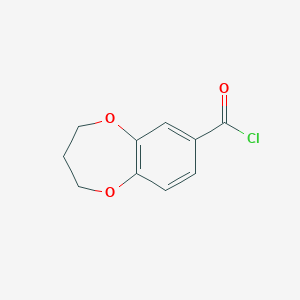

The compound is systematically named 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride , reflecting its bicyclic structure, substituent positions, and functional groups. The IUPAC name adheres to hierarchical substituent numbering, prioritizing the carbonyl chloride group at position 7.

Key Nomenclatural Features :

- Bicyclic Core : A fused benzene ring and a 1,5-dioxepine ring form the 3,4-dihydro-2H-benzodioxepine scaffold.

- Substituents : A carbonyl chloride group (-COCl) is attached to the aromatic ring at position 7.

Isomeric Considerations :

No constitutional isomers (structural isomers) are reported for this compound. However, positional isomers (e.g., 4-chloro-3,4-dihydro-2H-1,5-benzodioxepine or 9-chloro derivatives) exist as distinct compounds with chlorine substituents at different positions. These are structurally unrelated to the target compound but share the benzodioxepine core.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₁₀H₉ClO₃ , with a molecular weight of 212.63 g/mol .

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClO₃ |

| SMILES | C1COC2=C(C=C(C=C2)C(=O)Cl)OC1 |

| InChI | 1S/C10H9ClO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |

| InChIKey | DEUUMBWFBYMBNA-UHFFFAOYSA-N |

Structural Features :

- Benzodioxepine Core : A seven-membered ring containing two oxygen atoms (1,5-dioxepine) fused to a benzene ring.

- Carbonyl Chloride : The -COCl group at position 7 introduces electrophilic reactivity, enabling nucleophilic substitution or condensation reactions.

- Conformation : The dihydro designation indicates hydrogenation at the 3,4-positions of the dioxepine ring, resulting in a partially saturated structure.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not explicitly reported in available literature. However, insights into its conformational behavior can be inferred from related benzodioxepine derivatives:

Key Observations :

- Chair Conformation : Unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine adopts a chair-like conformation in the dioxepine ring, as observed in analogous systems. Substituents at the 7-position (e.g., -COCl) may influence ring puckering.

- Substituent Effects : The carbonyl chloride group at position 7 likely adopts a cis or trans orientation relative to the benzene ring, depending on electronic and steric factors.

Proposed Conformational Model :

| Feature | Description |

|---|---|

| Dioxepine Ring | Partially saturated, adopting a chair-like geometry to minimize steric strain |

| Carbonyl Chloride | Positioned axially or equatorially, depending on hydrogen-bonding potential |

| Intermolecular Interactions | Potential for van der Waals interactions or halogen bonding in crystalline states |

Limitations :

- Direct crystallographic data for this compound are unavailable, necessitating reliance on computational models or structural analogs (e.g., 5-chloroacetyl derivatives).

- Conformational flexibility in the dioxepine ring may lead to multiple low-energy states, complicating definitive structural characterization.

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUUMBWFBYMBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380033 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-86-1 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Synthetic Route

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride generally starts from 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid or its aldehyde precursor, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. The aldehyde can be oxidized to the corresponding carboxylic acid, which is then converted to the acyl chloride.

- Key precursor synthesis: The benzodioxepine ring system is typically constructed via nucleophilic substitution reactions involving protocatechualdehyde and 1,3-dibromopropane under basic conditions (e.g., potassium carbonate), forming the benzodioxepine ring with an aldehyde group at the 7-position.

Conversion of Carboxylic Acid to Acyl Chloride

The primary method to prepare the acyl chloride functionality involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid with chlorinating agents. Common reagents include:

- Thionyl chloride (SOCl₂)

- Oxalyl chloride ((COCl)₂)

- Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃)

These reagents facilitate the replacement of the hydroxyl group (-OH) of the carboxylic acid with a chlorine atom, yielding the corresponding acyl chloride.

| Reagent | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Thionyl chloride | Dry dichloromethane or chloroform | 0–40 °C | 1–3 hours | Excess SOCl₂ often used; gas evolution (SO₂, HCl) |

| Oxalyl chloride | Dry dichloromethane | 0–25 °C | 1–2 hours | Often catalyzed by DMF (trace) |

| PCl₅ or PCl₃ | Inert solvent | Room temperature | Several hours | Less common due to harsher conditions |

The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.

Representative Preparation Procedure

A detailed procedure based on literature and chemical safety data sheets is as follows:

Preparation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid: Starting from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, oxidation is carried out using potassium permanganate or chromium trioxide under controlled conditions to yield the carboxylic acid.

-

- The carboxylic acid is dissolved in anhydrous dichloromethane.

- Thionyl chloride is added dropwise at 0°C under stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for 1–3 hours.

- Completion is monitored by disappearance of the acid (e.g., via IR spectroscopy, disappearance of the broad OH stretch).

- Excess thionyl chloride and solvent are removed under reduced pressure.

- The product, this compound, is obtained as a reactive acyl chloride, often used immediately due to its sensitivity to moisture.

Analytical Data and Purity Assessment

| Parameter | Typical Value / Method |

|---|---|

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | Approx. 198 g/mol |

| Physical State | Usually a colorless to pale yellow liquid or solid |

| IR Spectroscopy | Characteristic acyl chloride C=O stretch near 1800 cm⁻¹, absence of OH stretch |

| NMR Spectroscopy | Signals consistent with benzodioxepine ring and acyl chloride group |

| Purity Assessment | Confirmed by GC-MS or HPLC analysis |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Formation of benzodioxepine ring | Protocatechualdehyde + 1,3-dibromopropane, K₂CO₃, solvent | Formation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |

| Oxidation of aldehyde to acid | KMnO₄ or CrO₃, aqueous/organic solvent, controlled temp | 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid |

| Conversion to acyl chloride | SOCl₂ or (COCl)₂, anhydrous solvent, 0–40 °C | This compound |

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Hydrolysis: Aqueous acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

Amides and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acids: Formed through hydrolysis reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H9ClO3

- Molecular Weight : Approximately 216.63 g/mol

- Appearance : Colorless to pale yellow liquid

- Functional Group : Carbonyl chloride, which enhances its reactivity with nucleophiles and other chemical species.

The compound's bicyclic structure includes a benzodioxepine moiety, making it a versatile intermediate in various chemical reactions.

Organic Synthesis

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is utilized as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

- Nucleophilic Acyl Substitution : The carbonyl chloride group can react with nucleophiles to form acyl derivatives.

- Synthesis of Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds through condensation reactions and cycloadditions with dipolarophiles.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | Carboxylic acid derivative | Lacks the reactive carbonyl chloride group |

| 3,4-Dihydro-2H-1,5-benzodioxepine | Basic benzodioxepine | Does not contain a carbonyl functional group |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | Sulfonyl derivative | Contains a sulfonyl instead of a carbonyl group |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic properties:

- Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress and neurodegeneration.

- Antimicrobial Properties : Studies have suggested that compounds related to benzodioxepines exhibit antimicrobial activity against various pathogens.

Biological Research

In biological contexts, this compound has been investigated for its interactions with biological macromolecules:

- Inhibition of Enzymes : It has been studied for its potential role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This inhibition could alleviate conditions related to diabetes by reducing sorbitol accumulation in cells .

Case Study Example

A notable study explored the effects of a derivative of this compound on diabetic rats. The results indicated significant reductions in blood glucose levels and improvements in nerve function compared to control groups. This suggests practical applications in diabetes management and neurological health .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds . This reactivity is exploited in various synthetic applications to create diverse chemical structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variants

3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl Chloride

- Molecular Formula : C₉H₉ClO₄S

- Molecular Weight : 248.69 g/mol

- Key Differences : Replaces the carbonyl chloride with a sulfonyl chloride (-SO₂Cl) group. This substitution increases molecular weight and alters reactivity; sulfonyl chlorides are commonly used in sulfonamide synthesis, whereas carbonyl chlorides are pivotal in nucleophilic acyl substitutions.

- Applications : Used as a sulfonating agent in pharmaceutical intermediates .

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- Key Differences : The carboxylic acid (-COOH) precursor lacks the chloride’s reactivity, making it more stable but less versatile in coupling reactions.

- Synthetic Relevance : Direct precursor to the carbonyl chloride via thionyl chloride or PCl₅ treatment .

Heterocyclic Analogs with Modified Ring Systems

Benzodithiazepinones (e.g., 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one)

- Structure : Incorporates two sulfur atoms in the seven-membered ring instead of oxygen.

- For example, derivatives exhibit anticancer properties due to thiol-mediated interactions .

Benzothiazinones (e.g., 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxide)

- Structure : Combines sulfur and nitrogen in the heterocycle. The 1,1-dioxide group (-SO₂-) adds polarity, influencing solubility and metabolic stability.

- Applications : Explored as anti-inflammatory and antimicrobial agents .

Benzoxazine Derivatives (e.g., 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride)

- Structure : Features oxygen and nitrogen in the heterocycle. The sulfonyl chloride group here is structurally analogous to the benzodioxepine sulfonyl chloride but within a benzoxazine scaffold.

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (CAS No. 306934-86-1) is a synthetic compound belonging to the benzodioxepine class. Its unique structure and functional groups make it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodioxepine core with a carbonyl chloride group at the 7th position, which is essential for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 216.63 g/mol |

| CAS Number | 306934-86-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may exhibit several biological activities through its interactions with specific molecular targets:

- Aldose Reductase Inhibition : This compound has been identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications by catalyzing the conversion of glucose to sorbitol. By inhibiting this enzyme, the compound may help reduce sorbitol accumulation in cells, thus alleviating diabetes-related complications .

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and modulate neurotransmitter levels, indicating potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : In vitro studies have shown that derivatives of this compound can reduce inflammation markers in cell cultures, suggesting its utility in treating inflammatory conditions .

In Vitro Studies

Several studies have explored the biological activity of 3,4-dihydro-2H-1,5-benzodioxepine derivatives:

- Anti-inflammatory Activity : Derivatives exhibited significant reductions in pro-inflammatory cytokines in cultured macrophages.

- Neuroprotective Effects : Compounds demonstrated protective effects against oxidative stress-induced neuronal damage in cell lines .

Case Studies

A notable case study involved the administration of a derivative of this compound to diabetic rats. The results indicated:

- Significant reductions in blood glucose levels.

- Improved nerve function compared to control groups.

These findings suggest that the compound may have practical applications in managing diabetes and enhancing neurological health .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.